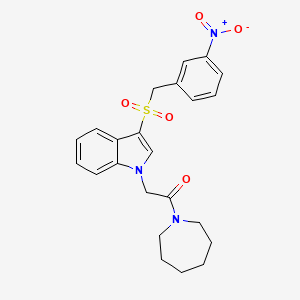

1-(azepan-1-yl)-2-(3-((3-nitrobenzyl)sulfonyl)-1H-indol-1-yl)ethanone

Description

Properties

IUPAC Name |

1-(azepan-1-yl)-2-[3-[(3-nitrophenyl)methylsulfonyl]indol-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O5S/c27-23(24-12-5-1-2-6-13-24)16-25-15-22(20-10-3-4-11-21(20)25)32(30,31)17-18-8-7-9-19(14-18)26(28)29/h3-4,7-11,14-15H,1-2,5-6,12-13,16-17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONPULFYVHCNNNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC(=CC=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(azepan-1-yl)-2-(3-((3-nitrobenzyl)sulfonyl)-1H-indol-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route might include:

-

Formation of the Indole Core:

- Starting with a suitable indole precursor, such as indole-3-carboxaldehyde.

- Reacting with a sulfonyl chloride derivative to introduce the sulfonyl group.

-

Attachment of the Nitrobenzyl Group:

- Nitration of benzyl chloride to form 3-nitrobenzyl chloride.

- Subsequent nucleophilic substitution to attach the nitrobenzyl group to the sulfonylated indole.

-

Formation of the Ethanone Linker:

- Using a Friedel-Crafts acylation reaction to introduce the ethanone group.

Chemical Reactions Analysis

Types of Reactions: 1-(azepan-1-yl)-2-(3-((3-nitrobenzyl)sulfonyl)-1H-indol-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.

Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride.

Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen gas with a palladium catalyst.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Reduction of the Nitro Group: 1-(azepan-1-yl)-2-(3-((3-aminobenzyl)sulfonyl)-1H-indol-1-yl)ethanone.

Reduction of the Ethanone Group: 1-(azepan-1-yl)-2-(3-((3-nitrobenzyl)sulfonyl)-1H-indol-1-yl)ethanol.

Chemistry:

- Used as a building block in the synthesis of more complex organic molecules.

- Acts as a precursor in the development of novel heterocyclic compounds.

Biology:

- Investigated for its potential as a biochemical probe due to its unique structural features.

Medicine:

- Explored for its potential therapeutic properties, particularly in targeting specific biological pathways.

Industry:

- Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which 1-(azepan-1-yl)-2-(3-((3-nitrobenzyl)sulfonyl)-1H-indol-1-yl)ethanone exerts its effects is largely dependent on its interaction with biological targets. The compound’s indole moiety may interact with various enzymes or receptors, while the nitrobenzyl sulfonyl group could influence its binding affinity and specificity.

Molecular Targets and Pathways:

- Potentially targets enzymes involved in oxidative stress due to the presence of the nitro group.

- May interact with receptors or proteins that recognize indole derivatives.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related molecules:

Key Observations:

Azepane vs.

Sulfonyl Group Variations : The 3-nitrobenzyl sulfonyl group in the target contrasts with phenyl sulfonyl () or triazole substituents (), likely altering electron-withdrawing effects and steric interactions.

Nitro Group Positioning : The nitro group at the 3-position of the benzyl ring (target) differs from 2-nitrophenyl in , which may influence redox behavior and binding specificity.

Biological Activity

1-(azepan-1-yl)-2-(3-((3-nitrobenzyl)sulfonyl)-1H-indol-1-yl)ethanone, with the CAS Number 894016-72-9, is a compound that has garnered interest due to its potential biological activities. The molecular formula is and it has a molecular weight of 455.5 g/mol . This article reviews the biological activities associated with this compound, supported by various studies and findings.

Structural Characteristics

The compound features an azepane ring, an indole moiety, and a nitrobenzylsulfonyl group, which contribute to its pharmacological properties. The presence of these functional groups suggests potential interactions with biological targets.

Biological Activity Overview

The biological activities of this compound have been predicted and studied through various methodologies, including computational predictions and empirical testing.

Predicted Biological Activities

Using the Prediction of Activity Spectra for Substances (PASS) software, several potential biological activities were identified:

- Antimicrobial Activity: The compound may exhibit activity against various bacterial strains.

- Anticancer Properties: Given the structural similarities to known anticancer agents, it is hypothesized that this compound could interfere with cancer cell proliferation.

- Enzyme Inhibition: Potential inhibition of enzymes involved in metabolic pathways has been suggested, which could lead to therapeutic applications in metabolic disorders .

Empirical Studies

Research studies have explored the biological effects of similar compounds and their derivatives, providing insights into the potential efficacy of this compound.

Case Studies

-

Antibacterial Activity:

- A study on sulfonamide derivatives indicated that compounds with similar structures showed moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis. The IC50 values for effective compounds ranged from 0.63 µM to 6.28 µM, suggesting that our compound could exhibit comparable efficacy .

-

Enzyme Inhibition:

- Research on related indole derivatives revealed significant inhibition of acetylcholinesterase (AChE) and urease. These findings imply that this compound might also act as an enzyme inhibitor, potentially useful in treating conditions like Alzheimer's disease or infections requiring urease inhibition .

The proposed mechanism of action for this compound likely involves:

- Binding Interactions: The azepane ring may facilitate binding to specific receptors or enzymes due to its spatial configuration.

- Electrophilic Attack: The nitro group on the benzene ring may enhance reactivity towards nucleophilic sites in biological molecules, leading to desired therapeutic effects.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds is essential.

| Compound Name | CAS Number | Molecular Weight | Predicted Activities |

|---|---|---|---|

| 1-(azepan-1-yl)-2-(3-nitrobenzyl)sulfonyl indole | 894016-72-9 | 455.5 g/mol | Antibacterial, Anticancer, Enzyme Inhibition |

| Similar Indole Derivative | [Insert CAS] | [Insert MW] | Antimicrobial, AChE Inhibition |

Scientific Research Applications

Chemical Structure and Synthesis

The compound's structure includes an indole moiety fused with a sulfonamide group, which is known for its pharmacological properties. The synthesis typically involves amide coupling reactions, such as T3P®-mediated amide coupling, to link the azepane moiety with the indole and sulfonyl components. This method has shown significant efficiency in producing high yields of the compound.

Potential Therapeutic Applications

The compound holds promise in several therapeutic areas:

- Anti-Infective Agents : Its ability to inhibit specific enzymes makes it a candidate for research into treatments for bacterial infections, particularly resistant strains like those causing tuberculosis.

- Cancer Therapy : Given the role of indole derivatives in cancer treatment, ongoing studies are exploring the compound's potential in targeting cancer cell pathways .

Case Studies and Research Findings

Several studies have investigated the implications of compounds similar to 1-(azepan-1-yl)-2-(3-((3-nitrobenzyl)sulfonyl)-1H-indol-1-yl)ethanone in various medical contexts:

Study on Fumarate Hydratase Inhibition

Research demonstrated that compounds with similar structures effectively inhibited fumarate hydratase, an enzyme critical for the survival of Mycobacterium tuberculosis. This inhibition suggests that this compound could be developed further as a novel anti-tubercular agent .

Investigations into Structure-Activity Relationships (SAR)

Studies focusing on SAR have highlighted how modifications to the indole and sulfonamide groups can enhance binding affinity and biological activity. These insights are vital for optimizing the compound’s pharmacological profile and minimizing potential toxicity.

Q & A

Basic Research Questions

Q. What are the recommended multi-step synthetic pathways for 1-(azepan-1-yl)-2-(3-((3-nitrobenzyl)sulfonyl)-1H-indol-1-yl)ethanone?

- Methodological Answer : Synthesis typically involves sequential coupling of the azepane, indole, and sulfonyl moieties. A common approach includes:

Sulfonylation : Reacting 3-nitrobenzylsulfonyl chloride with a pre-functionalized indole intermediate under basic conditions (e.g., NaH in DMF at 0–5°C) .

Azepane Introduction : Coupling the sulfonylated indole with a ketone-bearing azepane derivative via nucleophilic acyl substitution, often using DCC/DMAP as coupling agents .

Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity .

- Key Optimization Parameters : Temperature control during sulfonylation prevents over-oxidation, while inert atmospheres (N₂/Ar) minimize side reactions in azepane coupling .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity of sulfonylation (δ ~3.5–4.0 ppm for CH₂SO₂) and azepane ring conformation (δ ~1.5–2.5 ppm for cyclic amine protons) .

- Mass Spectrometry (HRMS) : Validates molecular ion [M+H]⁺ with <2 ppm mass error, distinguishing isobaric impurities (e.g., incomplete sulfonylation products) .

- X-ray Crystallography : Resolves structural ambiguities (e.g., sulfonyl group orientation) and identifies intermolecular interactions (C–H···π, π–π stacking) critical for crystallinity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Assay Standardization : Use validated cell lines (e.g., HEK293 for kinase inhibition) with positive controls (e.g., staurosporine) to normalize inter-lab variability .

- Metabolite Profiling : LC-MS/MS identifies degradation products (e.g., nitro group reduction to amine) that may confound activity measurements .

- Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) clarify target selectivity discrepancies by modeling sulfonyl-indole interactions with ATP-binding pockets .

Q. What strategies optimize the compound’s stability under physiological conditions?

- Methodological Answer :

- pH Stability Studies : Incubate the compound in buffers (pH 4–9) at 37°C; monitor degradation via HPLC. Sulfonyl groups are prone to hydrolysis at pH >8, requiring formulation in enteric coatings .

- Light Sensitivity : UV-vis spectroscopy (λ = 300–400 nm) identifies nitrobenzyl-mediated photodegradation. Store solutions in amber vials under N₂ .

- Cryopreservation : Lyophilization with trehalose (1:1 w/w) maintains >90% stability at −80°C for 6 months .

Q. How does the sulfonyl group’s electronic configuration influence reactivity in cross-coupling reactions?

- Methodological Answer :

- DFT Calculations : Gaussian 09 simulations (B3LYP/6-31G*) show the sulfonyl group withdraws electron density, activating the indole C3 position for electrophilic substitutions (e.g., nitration) .

- Experimental Validation : Competitive reactions with/without electron-donating substituents (e.g., methyl vs. nitro groups) quantify rate differences (kobs via UV kinetics) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.